3-Phenylpyridine-N-oxide

概要

説明

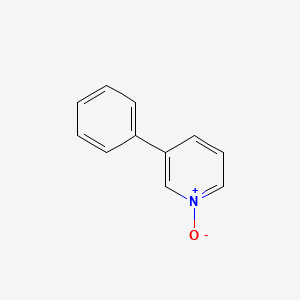

3-Phenylpyridine-N-oxide is an organic compound characterized by a pyridine ring substituted with a phenyl group at the third position and an N-oxide functional group. This compound is a derivative of pyridine and is known for its unique chemical properties and applications in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridine-N-oxide typically involves the oxidation of 3-phenylpyridine. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid. The reaction is usually carried out under mild conditions to ensure high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. This method offers advantages such as improved safety, scalability, and efficiency. The use of titanium silicalite (TS-1) as a catalyst in the presence of hydrogen peroxide in methanol has been reported to yield high amounts of pyridine N-oxides .

化学反応の分析

Electrophilic Substitution Reactions

The N-oxide group activates the pyridine ring toward electrophilic attack, with regioselectivity modulated by the 3-phenyl substituent. Compared to 2- and 4-phenylpyridine-N-oxides, which undergo meta-substitution on the phenyl ring, 3-phenylpyridine-N-oxide favors ortho/para substitution on the pyridine ring due to steric and electronic effects .

Key examples :

-

Nitration : Reacts with nitric acid/sulfuric acid mixtures at the para position relative to the N-oxide group (C-4), forming 3-phenyl-4-nitropyridine-N-oxide .

-

Chlorination : Treatment with POCl₃ at 80–100°C replaces the N-oxide oxygen with chlorine, yielding 3-phenylpyridine via deoxygenation .

Deoxygenation Pathways

Reduction of the N-oxide group is a critical step in synthetic workflows:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃ | Reflux, 4–6 hrs | 3-phenylpyridine | 72–85% | |

| TiCl₃ | HCl, 0–5°C, 2 hrs | 3-phenylpyridine | 68% | |

| H₂/Pd-C | EtOH, 25°C, 1 atm | 3-phenylpiperidine | 41% |

Deoxygenation preserves the phenyl group at C-3, enabling downstream functionalization of the aromatic system .

Halogen-Bonded Complexation

This compound acts as a halogen bond (XB) acceptor with σ-hole donors like Cl₂:

Key structural features :

-

Cl⋯O XB distances: 2.95–3.10 Å (DFT-optimized)

-

Interaction energy: −28 to −35 kJ/mol (weaker than I⋯O XBs but comparable directional preference)

These metastable complexes decompose above −80°C via proton transfer, forming HCl adducts .

15N NMR Chemical Shift Analysis

The N-oxide group induces characteristic deshielding effects:

| Compound | δ(¹⁵N) (ppm) | Δδ(¹⁵N) vs PyNO | Source |

|---|---|---|---|

| Pyridine-N-oxide | −90 | — | |

| This compound | −104* | −14* |

*Estimated from substituent effects in analogous systems

The Δδ(¹⁵N) of −14 ppm reflects enhanced σ–π* electron transitions at nitrogen upon complexation .

Cross-Coupling Reactions

While palladium-catalyzed C–H arylation of pyridine-N-oxides typically occurs at C-2 , the 3-phenyl substituent in this compound blocks this position , redirecting reactivity to C-4:

Example :

科学的研究の応用

Medicinal Chemistry Applications

3-Phenylpyridine-N-oxide is notable for its potential in medicinal chemistry due to its N-oxide functional group. This group enhances the solubility of compounds and can modulate biological activity. The following points summarize its applications:

- Prodrugs : N-Oxides can serve as hypoxia-activated prodrugs, which are converted into active forms under low oxygen conditions. This property is crucial for targeting tumors that often have hypoxic regions .

- Antibacterial Agents : Research indicates that N-oxides, including this compound, can exhibit antibacterial properties, making them candidates for developing new antibiotics .

- Drug Conjugation : The stealth characteristics of N-oxides allow them to be conjugated to drugs or material surfaces without triggering immune responses, enhancing their therapeutic efficacy and reducing side effects .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile reagent in various transformations:

- Trifluoromethylation Reactions : The compound can be employed in photochemical trifluoromethylation reactions. Studies have demonstrated that using this compound with trifluoroacetic anhydride leads to high-yielding reactions suitable for large-scale applications . This method is advantageous due to the low cost and availability of the reagents involved.

- Oxidation Reactions : As a precursor for synthesizing other N-oxides, this compound can be oxidized to yield various derivatives. Its oxidation can be performed using reagents like m-chloroperbenzoic acid (m-CPBA), which has been shown to effectively convert pyridines into their corresponding N-oxides .

Case Study 1: Hypoxia-Activated Prodrugs

A study focused on the enzymatic reduction of N-oxides demonstrated that compounds like this compound could be selectively activated in hypoxic environments. This selectivity allows for targeted therapy in cancer treatment, minimizing damage to healthy tissues while maximizing the impact on tumor cells .

Case Study 2: Photochemical Trifluoromethylation

In a detailed investigation, researchers applied this compound in a photochemical process that enabled the trifluoromethylation of electron-rich substrates. The study highlighted the efficiency of this method when scaled up to kilogram quantities, showcasing its practical applicability in pharmaceutical synthesis .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Formula | C11H9NO |

| Solubility | Increased solubility due to N-Oxide functional group |

| Role as Prodrug | Hypoxia-selective activation for targeted cancer therapy |

| Use in Trifluoromethylation | High-yielding reactions with trifluoroacetic anhydride |

| Antibacterial Potential | Exhibits antibacterial properties; potential for new antibiotic development |

| Stealth Characteristics | Nonimmunogenic; useful for drug conjugation |

作用機序

The mechanism of action of 3-Phenylpyridine-N-oxide involves its interaction with various molecular targets. The N-oxide functional group can participate in electron transfer reactions, making it a useful reagent in redox chemistry. Additionally, its ability to form coordination complexes with metal ions makes it valuable in catalysis and material science .

類似化合物との比較

- 4-Phenylpyridine-N-oxide

- 2-Phenylpyridine-N-oxide

- Pyridine-N-oxide

Comparison: 3-Phenylpyridine-N-oxide is unique due to the position of the phenyl group, which influences its chemical reactivity and physical properties. Compared to 4-Phenylpyridine-N-oxide and 2-Phenylpyridine-N-oxide, the 3-position substitution offers distinct steric and electronic effects, making it suitable for specific applications in synthesis and catalysis .

生物活性

3-Phenylpyridine-N-oxide is an organic compound with a pyridine ring substituted with a phenyl group at the third position and an N-oxide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Research indicates that compounds with N-oxide functionalities can exhibit significant activity against various bacterial strains. For instance, studies have shown that long-chained alkylamine N-oxides possess antimicrobial activity with minimum inhibitory concentrations (MICs) in the low millimolar range against Staphylococcus aureus and Candida albicans, although they were inactive against Escherichia coli .

Anticancer Activity

The compound also shows promise as an anticancer agent . It has been noted for its cytotoxic effects on cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selective cytotoxicity suggests that this compound may serve as a potential candidate for anticancer drug development . The mechanism of action is believed to involve the activation of the N-oxide group, which can mimic nitric oxide (NO), leading to NO-like effects that may influence tumor cell signaling pathways .

The biological activity of this compound is closely linked to its mechanism of action , which involves the activation of the N-oxide group through single-electron transfer processes. Upon activation, this can lead to photochemical reactions that enhance its reactivity in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of pyridine-N-oxides exhibited varying levels of antimicrobial activity, with some being effective against resistant strains of bacteria .

- Cytotoxicity Assays : In vitro assays revealed that this compound showed significant cytotoxicity towards several cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic index for potential anticancer applications .

- Mechanistic Insights : Research has highlighted the role of cytochrome P450 enzymes in metabolizing compounds like this compound, which may play a crucial role in determining their biological effects and therapeutic potentials .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-oxido-3-phenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMPVXRELOCVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376766 | |

| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-48-2 | |

| Record name | Pyridine, 3-phenyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。